Benzenamine, 3,5-dichloro-N-(4-diethylaminobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine is an organic compound with the molecular formula C17H18Cl2N2 It is characterized by the presence of dichlorophenyl and diethylamino groups attached to a benzylidene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-(diethylamino)aniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichlorophenyl)[4-(dimethylamino)benzylidene]amine
- (3,5-dichlorophenyl)[4-(fluorobenzylidene)amine
Uniqueness
(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can result in different pharmacological profiles and applications.
Properties
Molecular Formula |
C17H18Cl2N2 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H18Cl2N2/c1-3-21(4-2)17-7-5-13(6-8-17)12-20-16-10-14(18)9-15(19)11-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
HXPQZYSQXRSYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.